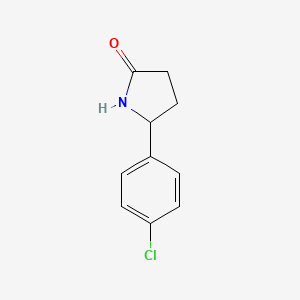

5-(4-Chlorophenyl)pyrrolidin-2-one

Description

Significance of Pyrrolidin-2-one Scaffolds in Modern Organic Synthesis

The pyrrolidin-2-one scaffold is a cornerstone in the synthesis of numerous biologically active molecules. researchgate.net Its presence in a variety of natural products and pharmaceuticals underscores its importance. The non-planar, sp3-hybridized nature of the pyrrolidine (B122466) ring allows for the exploration of three-dimensional chemical space, a key factor in designing molecules with high target selectivity. nih.gov Synthetic chemists have developed a multitude of methods for the construction and functionalization of this ring system, reflecting its high value in the creation of novel chemical entities. rsc.orgrsc.org These methods range from the cyclization of γ-amino acids and their derivatives to more complex multi-component reactions. mdpi.com

Overview of Substituted Pyrrolidin-2-one Derivatives in Chemical Research

The versatility of the pyrrolidin-2-one core is further demonstrated by the wide variety of substituted derivatives that have been synthesized and studied. ontosight.ai The introduction of different substituents at various positions on the ring can dramatically influence the molecule's physical, chemical, and biological properties. ontosight.aiontosight.ai This has led to the development of extensive libraries of pyrrolidin-2-one derivatives with a broad spectrum of applications, including their use as anticonvulsants, antidepressants, and anti-inflammatory agents. ontosight.ai Research has shown that the nature and position of these substituents are critical for determining the specific biological activity of a given derivative. ontosight.ai

Specific Research Focus on 5-(4-Chlorophenyl)pyrrolidin-2-one

Within the vast family of pyrrolidinone derivatives, this compound has garnered specific research interest. This particular compound features a 4-chlorophenyl group at the 5-position of the pyrrolidin-2-one ring. The presence of this substituted aryl group introduces specific steric and electronic properties that can influence its interactions with biological targets. Research on this compound often involves its synthesis and its use as a key intermediate in the preparation of more complex molecules. For instance, it is a known impurity of Baclofen, a muscle relaxant, and is also used in the preparation of potential antagonists for the α1A adrenergic receptor. chemicalbook.com

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in chemical synthesis and research.

| Property | Value |

| Molecular Formula | C₁₀H₁₀ClNO |

| Molecular Weight | 195.64 g/mol |

| CAS Number | 279687-54-6 |

This data is compiled from various chemical databases. guidechem.comnih.gov

Synthesis and Reactivity

The synthesis of 5-substituted pyrrolidin-2-ones, including the 4-chlorophenyl derivative, can be achieved through various synthetic routes. One common approach involves the reaction of donor-acceptor cyclopropanes with primary amines like anilines or benzylamines. mdpi.com This method proceeds through a Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618) to form a γ-amino ester, which then undergoes in situ lactamization to yield the desired pyrrolidin-2-one. mdpi.com

A notable synthesis of a related compound, 5-(3-Chlorophenyl)-1-(4-nitrophenyl)pyrrolidin-2-one, was achieved from dimethyl 2-(3-chlorophenyl)cyclopropane-1,1-dicarboxylate and 4-nitroaniline (B120555). nih.gov This reaction highlights a general strategy that can be adapted for the synthesis of various substituted pyrrolidin-2-ones. mdpi.comnih.gov

Research Applications

The primary research application of this compound lies in its role as a building block for the synthesis of other molecules. Its structural similarity to biologically active compounds makes it a valuable starting material for medicinal chemistry programs. The development of efficient and stereoselective syntheses of related 2-substituted pyrrolidines is an active area of research, as these scaffolds are present in a number of bioactive molecules. acs.orgacs.org

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYBLMDNOUEPRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679330 | |

| Record name | 5-(4-Chlorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279687-54-6 | |

| Record name | 5-(4-Chlorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Detailed Spectroscopic Characterization and Structural Elucidation of 5 4 Chlorophenyl Pyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic properties of atomic nuclei. nih.govresearchgate.net For 5-(4-chlorophenyl)pyrrolidin-2-one, ¹H and ¹³C NMR, along with two-dimensional techniques, are employed to assign the specific protons and carbons and to understand their connectivity and spatial relationships.

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound shows distinct signals for the protons of the pyrrolidinone ring and the chlorophenyl substituent.

The protons on the pyrrolidinone ring typically appear as multiplets in the upfield region of the spectrum. The methylene (B1212753) protons (at C3 and C4) and the methine proton (at C5) exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. The N-H proton of the lactam gives rise to a signal that can vary in chemical shift depending on the solvent and concentration.

The aromatic protons of the 4-chlorophenyl group appear in the downfield region, typically between 7.0 and 7.5 ppm. rsc.org Due to the para-substitution pattern, these protons often present as two distinct doublets, corresponding to the protons ortho and meta to the chlorine atom.

Table 1: ¹H NMR Chemical Shift Ranges for this compound

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrrolidinone CH₂ (C3, C4) | 1.8 - 2.5 | Multiplet |

| Pyrrolidinone CH (C5) | 4.7 - 4.9 | Multiplet |

| Aromatic CH (ortho to Cl) | ~7.3 | Doublet |

| Aromatic CH (meta to Cl) | ~7.2 | Doublet |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. compoundchem.com In the ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal. oregonstate.edu

The carbonyl carbon (C2) of the lactam ring is the most deshielded, appearing significantly downfield, typically in the range of 170-180 ppm. compoundchem.com The carbons of the pyrrolidinone ring (C3, C4, and C5) resonate in the aliphatic region of the spectrum. The carbon atom attached to the nitrogen (C5) is generally found further downfield than the other methylene carbons due to the electron-withdrawing effect of the nitrogen atom.

The carbons of the 4-chlorophenyl ring appear in the aromatic region (120-145 ppm). The carbon atom bonded to the chlorine atom (ipso-carbon) and the carbon atom attached to the pyrrolidinone ring (ipso-carbon) can be identified based on their characteristic chemical shifts and sometimes weaker intensities for quaternary carbons. oregonstate.edu

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Typical Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=O) | 170 - 180 |

| C5 | 60 - 65 |

| C3, C4 | 20 - 40 |

| Aromatic C (ipso to pyrrolidinone) | 140 - 145 |

| Aromatic C (ipso to Cl) | 130 - 135 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between protons and carbons and for elucidating the stereochemistry of the molecule. nih.govresearchgate.net

COSY: The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, this technique would show cross-peaks between the protons on C3, C4, and C5 of the pyrrolidinone ring, confirming their adjacent relationship. researchgate.net

HSQC: The HSQC spectrum correlates directly bonded proton and carbon atoms. beilstein-journals.org This allows for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals. For example, the proton signal at ~4.8 ppm would show a correlation to the carbon signal at ~62 ppm, confirming this as the C5-H5 group. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The lactam ring of this compound has several characteristic vibrational modes that are readily identifiable in its IR and Raman spectra. The most prominent of these is the carbonyl (C=O) stretching vibration, which typically appears as a strong absorption band in the IR spectrum between 1650 and 1700 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding involving the N-H group.

The N-H stretching vibration of the lactam gives rise to a band in the region of 3200-3400 cm⁻¹. dtic.mil The C-N stretching vibration is usually found in the 1200-1350 cm⁻¹ region. The CH₂ groups of the pyrrolidinone ring exhibit symmetric and asymmetric stretching vibrations around 2850-2960 cm⁻¹ and bending (scissoring) vibrations near 1465 cm⁻¹. The coupling between C-H and C=O vibrational modes can also be studied to understand the molecule's dynamics. nih.gov

Table 3: Characteristic Vibrational Frequencies of the Lactam Ring

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium-Strong |

| C=O Stretch | 1650 - 1700 | Strong |

| CH₂ Asymmetric Stretch | ~2925 | Medium |

| CH₂ Symmetric Stretch | ~2855 | Medium |

| CH₂ Scissoring | ~1465 | Medium |

The 4-chlorophenyl group also has distinct spectroscopic signatures in the IR and Raman spectra. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring give rise to a series of bands in the 1450-1600 cm⁻¹ region.

A key feature is the C-Cl stretching vibration, which is expected to appear in the fingerprint region of the spectrum, generally between 700 and 800 cm⁻¹. The out-of-plane C-H bending vibrations are also characteristic of the substitution pattern of the benzene (B151609) ring. For a para-substituted ring, a strong band is typically observed in the 800-850 cm⁻¹ range.

Table 4: Characteristic Vibrational Frequencies of the 4-Chlorophenyl Substituent

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-H Out-of-Plane Bend | 800 - 850 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound through the analysis of its ionized form and subsequent fragmentation products. For this compound (C₁₀H₁₀ClNO), the analysis begins with the identification of the molecular ion peak.

The calculated monoisotopic mass of this compound is 195.045 Da. guidechem.com Therefore, in an electron ionization (EI) mass spectrum, the molecular ion (M⁺) peak is expected to appear at a mass-to-charge ratio (m/z) of 195. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic isotopic peak (M+2)⁺ should be observed at m/z 197 with an intensity of approximately one-third that of the molecular ion peak. This isotopic signature is a key identifier for chlorine-containing compounds.

The fragmentation of the molecular ion is driven by the structural features of the molecule, including the pyrrolidinone ring, the amide functional group, and the chlorophenyl substituent. The energetically unstable molecular ion breaks down into smaller, more stable charged fragments. The expected fragmentation pathways are based on established principles, such as alpha-cleavage adjacent to the carbonyl group and cleavage of the bond connecting the two main structural moieties. nih.govmdpi.com

A primary fragmentation event involves the cleavage of the C-C bond between the pyrrolidinone ring and the chlorophenyl group. This can result in two key fragments: the chlorophenyl cation ([C₆H₄Cl]⁺) at m/z 111, and the pyrrolidinone-derived cation at m/z 84. Another significant fragmentation is the alpha-cleavage adjacent to the carbonyl group, leading to the loss of a neutral carbon monoxide (CO) molecule (28 Da). Further fragmentation of the pyrrolidinone ring structure can also occur. nih.govmdpi.com

A summary of the primary expected fragments for this compound is presented in the table below.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge Ratio) | Ion Formula | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|---|

| 195/197 | [C₁₀H₁₀ClNO]⁺ | Molecular Ion (M⁺) | Ionization of the parent molecule |

| 160 | [C₉H₉NO]⁺ | [M-Cl]⁺ | Loss of a chlorine radical |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation | Cleavage of the C-C bond between the ring and substituent |

X-ray Crystallography for Solid-State Molecular Geometry

Despite a thorough review of scientific literature and crystallographic databases, no experimental single-crystal X-ray diffraction data for this compound has been publicly reported. Consequently, specific details regarding its crystal system, space group, unit cell dimensions, and precise atomic coordinates are not available at this time. While computational modeling can predict molecular geometry, experimental determination through X-ray crystallography is required for definitive structural elucidation in the solid state. urfu.runih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Computational Chemistry and Theoretical Investigations of 5 4 Chlorophenyl Pyrrolidin 2 One

Quantum Chemical Calculations for Electronic and Molecular Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, stability, and reactivity of 5-(4-Chlorophenyl)pyrrolidin-2-one.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, FMO analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only. Specific values require dedicated computational studies.

Analysis of Charge Distribution and Atomic Partial ChargesThe distribution of electron density within this compound can be analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This would reveal the partial charges on each atom, highlighting electrostatic potential and the polarity of different bonds. The electronegative chlorine and oxygen atoms are expected to carry negative partial charges, while adjacent carbon and hydrogen atoms would have positive partial charges. This information is vital for understanding intermolecular interactions.

Table 2: Hypothetical Atomic Partial Charges for Key Atoms in this compound

| Atom | Partial Charge (e) |

|---|---|

| Cl | Data not available |

| O (carbonyl) | Data not available |

| N (amide) | Data not available |

| C (carbonyl) | Data not available |

| C (attached to Cl) | Data not available |

This table is for illustrative purposes only. Specific values require dedicated computational studies.

Conformational Analysis and Potential Energy Surfaces

The pyrrolidinone ring in this compound is not planar, and the phenyl ring can rotate relative to it. Conformational analysis would systematically explore the different possible spatial arrangements (conformers) of the molecule and their corresponding energies. By calculating the potential energy surface, researchers can identify the most stable low-energy conformers and the energy barriers between them. This is crucial for understanding the molecule's flexibility and how it might adapt its shape to interact with biological targets.

In Silico Studies on Molecular Interactions and Binding Site Characterization

In silico techniques, particularly molecular docking, are used to predict how a molecule like this compound might bind to a biological receptor, such as a protein or enzyme. These simulations place the molecule into the binding site of a target and calculate a docking score, which estimates the binding affinity. The analysis also reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. Such studies are instrumental in rational drug design and in understanding the potential biological activity of a compound.

Computational Investigations of this compound Reveal Limited Spectroscopic Data

Despite a thorough search of scientific literature and chemical databases, detailed computational studies and simulated spectroscopic data for the specific chemical compound this compound are not publicly available. While research exists for structurally similar molecules, such as isomers and derivatives, a dedicated analysis of the theoretical infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra for this particular compound is absent from the reviewed sources.

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules. Methods like Density Functional Theory (DFT) are frequently employed to calculate the vibrational frequencies that correspond to IR and Raman spectra, as well as the chemical shifts observed in NMR spectroscopy. These theoretical calculations provide valuable insights into the molecular structure and bonding of a compound, often complementing experimental data.

For instance, studies on related compounds such as 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid have utilized DFT methods (B3LYP, M06-2X, and MP2) to perform detailed vibrational analysis. ambeed.commdpi.comnih.govnih.govresearchgate.net These studies often result in comprehensive data tables of calculated wavenumbers, infrared intensities, and Raman scattering activities, which are then compared with experimental spectra to confirm the molecular structure. ambeed.commdpi.comnih.govnih.govresearchgate.net

Similarly, computational investigations of other related molecules, like 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile, have involved the use of DFT to determine structural parameters and predict spectroscopic behavior, including ¹H and ¹³C NMR spectra. researchgate.net However, this level of detailed computational analysis is not available for this compound itself.

The lack of published data for this compound means that no data tables for its theoretical IR, Raman, or NMR spectra can be presented. While the principles of computational spectroscopy are well-established, their application to this specific molecule has not been documented in the accessible scientific literature.

Chemical Reactivity and Reaction Mechanisms of 5 4 Chlorophenyl Pyrrolidin 2 One

Mechanistic Pathways of Pyrrolidin-2-one Formation and Transformation

The formation of the pyrrolidin-2-one core, a γ-lactam, can be achieved through several synthetic routes. A common strategy involves the cyclization of γ-amino esters or related acyclic precursors. For instance, the reaction of donor-acceptor cyclopropanes with primary amines like anilines can lead to the formation of γ-amino esters. These intermediates then undergo in-situ lactamization to form the pyrrolidin-2-one ring. nih.govmdpi.com This process involves a Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618) by the amine, followed by intramolecular cyclization and subsequent dealkoxycarbonylation. nih.govmdpi.com

Another approach is the cyclization of enaminones under acidic conditions, which can yield pyrrolizine structures, highlighting the reactivity of the pyrrolidinone system. researchgate.net Additionally, multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR), provide an efficient pathway to functionalized pyrrolidin-2,5-diones and β-lactams, which are structurally related to pyrrolidin-2-ones. nih.govacs.org

Once formed, the 5-(4-chlorophenyl)pyrrolidin-2-one scaffold can undergo various transformations. The lactam functionality is a key reactive site. For example, N-acylation or N-alkylation can occur at the nitrogen atom. The carbonyl group can also participate in reactions, although it is less electrophilic than a ketone carbonyl due to amide resonance. Hydrolysis of the lactam ring under acidic or basic conditions will open the ring to form the corresponding γ-amino acid derivative.

A notable transformation involves P450-mediated oxidation, which can lead to rearrangement of related pyrrolotriazine structures into hydroxypyridotriazine derivatives. nih.gov This occurs through an initial epoxidation or iron-oxo addition, forming a zwitterionic intermediate that subsequently rearranges. nih.gov

Influence of the Lactam Ring on Reaction Selectivity

The lactam ring significantly directs the selectivity of chemical reactions involving this compound. The cyclic amide structure possesses distinct reactive sites, primarily the nitrogen atom and the carbonyl carbon.

The nitrogen atom's lone pair of electrons participates in amide resonance, which delocalizes electron density onto the carbonyl oxygen. This resonance stabilization reduces the electrophilicity of the carbonyl carbon compared to a typical ketone. Consequently, reactions at the carbonyl group, such as reduction or addition of nucleophiles, are less favorable. However, the nitrogen atom itself can act as a nucleophile, participating in reactions like N-alkylation and N-acylation.

The geometry of the five-membered ring also plays a crucial role. The ring's puckered conformation influences the steric accessibility of the reactive sites. nih.gov This can lead to diastereoselectivity in reactions involving chiral reagents or catalysts. For example, in organocatalyzed aldol (B89426) reactions using proline-based catalysts (which share the pyrrolidine (B122466) core), the ring structure helps to create a well-defined transition state, leading to high enantioselectivity. nih.govmdpi.com

Furthermore, the lactam ring can influence the reactivity of adjacent substituents. The ring can act as a directing group in certain reactions, controlling the regioselectivity of transformations on attached side chains. The inherent strain in the five-membered ring, compared to larger lactams, can also increase its reactivity towards ring-opening reactions. nih.gov

Role of the 4-Chlorophenyl Substituent in Chemical Transformations

The 4-chlorophenyl group at the 5-position of the pyrrolidin-2-one ring exerts significant electronic and steric effects that modulate the molecule's reactivity.

Steric Effects: The bulky 4-chlorophenyl group can sterically hinder the approach of reagents to the adjacent C5 position and one face of the lactam ring. This steric hindrance can be exploited to achieve stereoselectivity in reactions, directing incoming groups to the less hindered face of the molecule.

In transformations involving the aromatic ring itself, the chloro-substituent directs incoming electrophiles primarily to the ortho and para positions (relative to the chloro group). However, the deactivating nature of chlorine generally slows down the rate of electrophilic aromatic substitution. The carbon-chlorine bond itself can be a site of reaction, for example, in palladium-catalyzed cross-coupling reactions, allowing for further functionalization of the aromatic ring.

The presence of the 4-chlorophenyl group has been shown to be compatible with various reaction conditions, including those for the synthesis of 1,5-substituted pyrrolidin-2-ones. nih.govmdpi.com

Stereochemical Implications in Reaction Outcomes

The stereochemistry of this compound is a critical factor in its reactions, as it possesses a stereocenter at the C5 position. This leads to the existence of (R) and (S) enantiomers, which can exhibit different biological activities and reaction pathways.

The asymmetric synthesis of 5-substituted pyrrolidin-2-ones is a significant area of research. researchgate.netnih.gov Methods often employ chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome. researchgate.netnih.govmdpi.com For example, stereoselective hydrogenation of N-acylhydrazonium salts derived from chiral succinimides can produce enantiomerically enriched 5-arylmethylpyrrolidin-2-ones. researchgate.net Another strategy involves the diastereoselective addition of Grignard reagents to chiral imines. nih.gov Biocatalytic approaches, such as using transaminases for the asymmetric synthesis of related 2-substituted pyrrolidines, have also proven effective, yielding products with high enantiomeric excess. acs.org

Once a specific enantiomer of this compound is obtained, its stereochemistry can direct the outcome of subsequent reactions. The existing stereocenter can induce the formation of new stereocenters with a specific configuration, a process known as diastereoselection. This is particularly relevant in reactions that create or modify other parts of the molecule. For instance, in the development of densely substituted pyrrolidines, 1,3-dipolar cycloaddition reactions using chiral reactants can create up to four stereogenic centers with high diastereoselectivity. chemistryviews.org

The table below summarizes the outcomes of selected stereoselective syntheses relevant to the pyrrolidinone core.

| Precursor/Method | Product | Stereochemical Outcome | Reference |

| Arylmethylene hydrazides from chiral succinimide (B58015) | 5-Arylmethylpyrrolidin-2-ones | Enantioselective synthesis | researchgate.net |

| Chiral imines and Grignard reagents | trans-2,5-bis(aryl) pyrrolidines | Diastereoselective additions | nih.gov |

| ω-chloroketones and transaminases | (R)-2-(p-chlorophenyl)pyrrolidine | >99.5% ee | acs.org |

| Chiral N–tert-butanesulfinylazadienes and azomethine ylides | Densely substituted pyrrolidines | High regio- and diastereoselectivity | chemistryviews.org |

| Racemic tertiary 3-chloro-3-methyl-1-phenylpyrrolidin-2-one and isocyanate with Co-catalyst | α-quaternary chiral amides | High enantiomeric ratio (up to 99.5:0.5 er) | acs.org |

This table demonstrates various strategies to control the stereochemistry during the synthesis of pyrrolidine derivatives, highlighting the importance of stereochemical considerations in their chemistry.

Applications of 5 4 Chlorophenyl Pyrrolidin 2 One As a Synthetic Intermediate

Precursor for the Synthesis of Diverse Heterocyclic Compounds

The pyrrolidin-2-one core is a privileged scaffold in medicinal chemistry and serves as a key precursor for a wide array of other heterocyclic systems. researchgate.netmdpi.com The reactivity of the lactam allows for various chemical transformations, leading to the synthesis of more complex molecules.

Research has demonstrated that pyrrolidin-2-one derivatives are instrumental in synthesizing a variety of nitrogen-containing compounds. nih.govmdpi.com For instance, the fundamental structure of 5-(4-chlorophenyl)pyrrolidin-2-one can be conceptually elaborated into other important heterocyclic families. The synthesis of 1,2,3-triazole derivatives, such as 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, highlights how the chlorophenyl-pyrrolidine motif can be incorporated into different ring systems. nih.gov In this case, the pyrrolidine (B122466) ring is attached to a newly formed triazole, showcasing the role of pyrrolidine derivatives as building blocks.

Furthermore, the 4-chlorophenyl moiety is a common feature in pharmacologically active molecules. Its presence in precursors like 1-(4-chlorophenyl)-3-methyl-5-pyrazolone has been utilized in the multi-component synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. nih.gov This illustrates a broader synthetic strategy where the chlorophenyl group, tethered to a heterocycle, acts as a key component for constructing more elaborate systems. Similarly, the related 5-(4-chlorophenyl)furan-2-carbaldehyde (B52691) has been used as a starting material to produce various furan (B31954) and pyrazoline derivatives. nih.gov

The following table summarizes examples of diverse heterocyclic compounds that can be synthesized from pyrrolidinone and related precursors.

| Precursor Type | Resulting Heterocycle | Synthetic Approach |

| Pyrrolidinone Derivative | 1,2,3-Triazole | Incorporation of the pyrrolidine moiety into a triazole ring system. nih.gov |

| 1-(4-chlorophenyl)-3-methyl-5-pyrazolone | Pyrano[2,3-c]pyrazole | Three-component reaction with an aldehyde and malononitrile. nih.gov |

| 5-(4-chlorophenyl)furan-2-carbaldehyde | Pyrazoline | Reaction with appropriate reagents to form the pyrazoline ring. nih.gov |

| Donor-Acceptor Cyclopropanes and Amines | 1,5-Substituted Pyrrolidin-2-ones | Lewis acid-catalyzed ring opening followed by lactamization. mdpi.com |

Scaffold for Novel Chemical Entities in Organic Synthesis

In modern drug discovery and organic synthesis, a scaffold is a core chemical structure upon which a variety of substituents can be placed, leading to a library of new compounds with diverse properties. The pyrrolidine ring is considered a valuable heterocyclic scaffold. researchgate.netnih.gov this compound is an exemplary scaffold, offering multiple points for chemical modification to generate novel chemical entities.

The generation of novel molecules often involves retaining the core pyrrolidinone structure while introducing functional groups at the nitrogen atom, the alpha-carbon, or the phenyl ring. For example, a cobalt-catalyzed asymmetric reductive coupling has been demonstrated with a related lactam, 3-chloro-3-methyl-1-phenylpyrrolidin-2-one, to create sterically hindered chiral amides bearing α-quaternary stereocenters. acs.org This showcases how the pyrrolidinone scaffold can be functionalized to build complex and stereochemically rich molecules.

The synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives for incorporation into beta-peptides further illustrates the utility of the pyrrolidine ring as a versatile scaffold for creating new classes of oligomers. nih.gov The ability to introduce various side chains and protecting groups makes it a powerful tool in constructing molecules with tailored conformational preferences. nih.gov

Below is a table detailing potential modifications on the this compound scaffold to generate novel chemical entities.

| Modification Site | Type of Modification | Potential Outcome |

| Lactam Nitrogen (N1) | Alkylation, Acylation, Arylation | Introduction of diverse substituents to explore structure-activity relationships. acs.org |

| Alpha-Carbon (C3) | Alkylation, Functionalization | Creation of quaternary stereocenters. acs.org |

| Aryl Ring (C4') | Further Substitution | Modulation of electronic and steric properties of the molecule. |

| Carbonyl Group (C2) | Reduction, Thionation | Conversion to pyrrolidines or thiolactams, expanding chemical diversity. |

Role in the Construction of Complex Polycyclic Nitrogen-Containing Systems

Beyond serving as a precursor for simple heterocycles, this compound and its analogs are pivotal in the construction of complex polycyclic nitrogen-containing systems. These intricate structures are often found in natural products and pharmacologically active compounds.

Research has shown that substituted pyrrolidin-2-ones can be elaborated into more complex fused systems, such as benz[g]indolizidine derivatives. nih.govmdpi.com These transformations typically involve multi-step sequences where the pyrrolidinone ring acts as the foundational element upon which subsequent rings are built. The synthesis of pyrrolo[3,4-b]pyridin-5-ones, a fused bis-heterocycle, via multi-component reactions further underscores the importance of the pyrrolidinone core in assembling polycyclic frameworks. mdpi.com

A notable example of constructing a complex system from a related pyrrolidinone involves an intramolecular palladium-catalyzed Buchwald–Hartwig amination, which smoothly generates a sterically bulky spiro bis-lactam compound. acs.org Such strategies, which form multiple rings in a controlled manner, are essential in modern synthetic chemistry. The synthesis of various saturated nitrogen-containing polycyclic compounds, like decahydropyrrolo[2,1,5-cd]indolizine, often relies on precursors that contain a five-membered nitrogen heterocycle. nih.gov

The following table provides examples of complex polycyclic systems that can be conceptually derived from pyrrolidinone-based scaffolds.

| Pyrrolidinone-based Scaffold | Resulting Polycyclic System | Synthetic Strategy |

| Substituted Pyrrolidin-2-one | Benz[g]indolizidine | Subsequent cyclization reactions. mdpi.com |

| 5-Aminooxazole derivative | Pyrrolo[3,4-b]pyridin-5-one | Ugi-Zhu reaction followed by a cascade process. mdpi.com |

| N-(2-bromoaryl)pyrrolidinone | Spiro bis-lactam | Intramolecular Pd-catalyzed amination. acs.org |

| Related Aminoalkynes | Polycyclic Indole Derivatives | Sequential gold-catalyzed hydroamination/Pictet–Spengler cyclization. mdpi.com |

Derivatization for Advanced Chemical Materials

The derivatization of this compound is not limited to the synthesis of bioactive molecules; it also holds potential for the development of advanced chemical materials. By introducing specific functional groups, the core molecule can be tailored for applications in materials science and analytical chemistry.

One area of application is in the development of specialized analytical reagents. For instance, a related pyrrolidine derivative, (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid, has been successfully employed as a chiral derivatization reagent for the highly sensitive detection of amine enantiomers using HPLC-MS/MS. nih.gov This demonstrates how the pyrrolidine scaffold can be functionalized to create tools for advanced chemical analysis.

Furthermore, the field of conducting polymers has utilized pyrrole-based structures. A new conducting polymer was synthesized via electrochemical polymerization of 4-(2,5-di-2-thiophen-2-yl-pyrrol-1-yl)-phthalonitrile. researchgate.net While this compound is a saturated lactam, it can be chemically modified (e.g., through oxidation or other transformations) to generate aromatic pyrrole (B145914) derivatives. These derivatives, containing the 4-chlorophenyl group, could then be polymerized to create new functional materials with unique electronic or optical properties. The derivatization would involve adding polymerizable groups or other functionalities to the core scaffold.

The table below outlines potential derivatization pathways for creating advanced chemical materials.

| Derivatization Approach | Functional Moiety Added | Potential Application |

| Chiral Functionalization | Proline-based side chain | Chiral derivatization reagent for analytical separations. nih.gov |

| Introduction of Polymerizable Groups | Thiophene, Vinyl, or Ethynyl groups | Precursor for conducting polymers or other polymeric materials. researchgate.net |

| Attachment to Solid Supports | Linker groups | Use in solid-phase synthesis or as heterogeneous catalysts. |

| Introduction of Fluorophores | Fluorescent tags | Development of chemical sensors or imaging agents. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.